(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of (8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects.
Pharmacokinetics
Preliminary data suggests that this compound has a half-life of approximately 272e+003 hours
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s half-life can be affected by factors such as temperature and pH . Additionally, the compound’s bioavailability may be influenced by factors such as the presence of other compounds or physiological conditions of the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that the synthesis involves standard organic chemistry techniques, including condensation reactions and cyclization processes .
Chemical Reactions Analysis
Types of Reactions
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
- (8-Propyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid
Uniqueness
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of the ethyl group, which may influence its chemical reactivity and biological activity .
Biological Activity
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid is a compound that has recently emerged in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure and potential biological activities make it a subject of interest for further investigation. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 254.28 g/mol
- CAS Number : 790725-81-4
The specific biological targets and mechanisms of action for this compound remain largely unknown. Preliminary studies suggest that the compound may interact with various biochemical pathways, although detailed mechanisms are yet to be elucidated.
Potential Biochemical Pathways
- Enzymatic Inhibition : There is ongoing research to determine if this compound inhibits specific enzymes involved in metabolic processes.
- Cell Signaling : Investigations into whether the compound affects cell signaling pathways are underway.
Pharmacokinetics
Initial pharmacokinetic data indicates a prolonged half-life of approximately 272 hours; however, further studies are necessary to confirm these findings and understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid | Structure | Similar spirocyclic structure; potential enzyme inhibition |
(8-Propyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid | Structure | Under investigation; preliminary data suggest possible anti-inflammatory properties |
Case Studies
Currently, there are no published case studies specifically focusing on this compound's biological activity. Most available information stems from preliminary research and chemical characterization.
Future Directions
Given the novelty of this compound:
- Target Identification : Future studies should focus on identifying specific biological targets.
- In Vivo Studies : Conducting animal studies to assess therapeutic potential and safety profiles.
- Mechanistic Studies : Elucidating the mechanisms through which this compound exerts its effects.
Properties
IUPAC Name |
2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-2-8-3-5-12(6-4-8)10(17)14(7-9(15)16)11(18)13-12/h8H,2-7H2,1H3,(H,13,18)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGUZLALYBCEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790725-81-4 |
Source
|
Record name | 2-{8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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